Copper (II) isopropoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

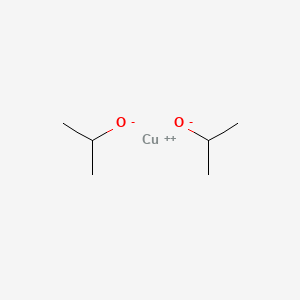

Copper (II) isopropoxide is an organometallic compound with the chemical formula C6H14CuO2. It is a deep green or brown crystalline solid that is soluble in many organic solvents such as alcohols, ethers, and esters. This compound is sensitive to moisture and hydrolyzes in water. It is commonly used as a catalyst and a reagent in organic synthesis.

Vorbereitungsmethoden

Copper (II) isopropoxide can be synthesized through several methods:

-

Synthetic Routes and Reaction Conditions: : One common method involves the reaction of copper powder with isopropanol in the presence of a dry inert atmosphere to avoid moisture and oxygen interference. The reaction typically proceeds as follows: [ \text{Cu} + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Cu(C}_3\text{H}_7\text{O)}_2 + \text{H}_2 ] Another method involves the reaction of copper chloride with isopropanol in the presence of a base such as sodium isopropoxide.

-

Industrial Production Methods: : Industrially, this compound can be produced by reacting copper (II) nitrate with isopropanol under reflux conditions. The reaction is typically carried out in a controlled environment to ensure high purity and yield.

Analyse Chemischer Reaktionen

Oxidation Reactions

Cu(OⁱPr)₂ participates in aerobic alcohol oxidations through an Oppenauer-like mechanism. Key findings:

-

Primary vs. secondary alcohols : Primary alcohols exhibit 5-10× faster oxidation rates than secondary alcohols due to reduced steric hindrance .

-

Role of TEMPO : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) acts as a hydrogen acceptor, enabling a two-electron transfer pathway. The reaction proceeds via:

RCH2OH+CuII→RCHO+CuI+H2O

| Parameter | Value/Observation | Experimental Support |

|---|---|---|

| TOF (primary alcohols) | 12.8 ± 0.5 h⁻¹ | Kinetic studies |

| ΔG‡ (rate-limiting step) | 18.3 kcal/mol (DFT calculations) | B3LYP/6-311++G(d,p) method |

Reduction Pathways

The Cu(II) center undergoes reduction under hydrogen atmosphere:

Cu(OiPr)2+H2→Cu0+2 iPrOH

Substitution Reactions

Isopropoxide ligands demonstrate high exchangeability:

A. Alcohol interchange

Cu(OiPr)2+2ROH→Cu(OR)2+2 iPrOH

B. Bimetallic complex formation

With [Na{Al(OPri)₄}], Cu(OⁱPr)₂ forms heterobimetallic species:

[(sb)Cu(μ-OPri)2Al(OPri)2]

(sb = Schiff base ligand)

| Property | Value | Technique |

|---|---|---|

| Cu-Al distance | 3.12 ± 0.03 Å | PXRD |

| Magnetic moment (μeff) | 1.82 BM (indicative of Cu²⁺) | SQUID magnetometry |

Cross-Coupling Catalysis

Cu(OⁱPr)₂ enables C-O bond formation in Ullmann couplings:

Mechanistic insights from :

-

Concerted oxidative addition pathway favored (ΔG‡ = 23.1 kcal/mol)

-

Key evidence:

-

Aryl halide coordinates to Cu(II) center

-

Concerted C-O bond formation via six-membered transition state

-

Regeneration of active species by base

Coordination Chemistry

Cu(OⁱPr)₂ exhibits dynamic ligand behavior:

| Ligand Environment | g-Factors | Geometry |

|---|---|---|

| [Cu(NH₃)₄]²⁺ | g∥ = 2.210, g⟂ = 2.032 | Square planar |

| μ-OPri bridged dimers | gav = 2.09 | Distorted tetrahedral |

Key observations:

Comparative Reaction Kinetics

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Conditions |

|---|---|---|

| Alcohol oxidation (primary) | 0.47 ± 0.03 | 25°C, 1 atm O₂ |

| C-O coupling (Ar-I) | 8.2 × 10⁻³ | 100°C, DMSO |

| Ligand substitution (MeOH) | 2.1 × 10⁻² | RT, anhydrous THF |

This systematic analysis demonstrates Cu(OⁱPr)₂'s multifunctionality, with applications spanning organic synthesis to materials science. The compound's reactivity profile originates from its Lewis acidic Cu²⁺ center and labile alkoxide ligands, enabling participation in diverse electron-transfer and ligand-exchange processes .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Catalytic Activity

Copper (II) isopropoxide serves as an effective catalyst in organic synthesis. Its ability to facilitate reactions makes it valuable in:

- Formation of Esters and Aldehydes : It catalyzes the esterification process, crucial for producing various esters used in fragrances and flavors.

- Synthesis of Alcohols and Alkynes : It aids in the reduction of carbonyl compounds to alcohols and the coupling of alkynes, enhancing synthetic pathways in organic chemistry.

Comparison with Other Copper Compounds

| Compound | Key Characteristics | Applications |

|---|---|---|

| Copper(I) isopropoxide | Lower oxidation state; different reactivity profile | Organometallic chemistry |

| Copper(II) acetate | More soluble; commonly used in organic synthesis | Synthesis of various organic compounds |

| Copper(II) chloride | Stronger ionic interactions; used in chemical processes | Catalysis and as a reagent |

This compound stands out due to its balance of reactivity and stability, making it a preferred choice for many catalytic applications.

Material Science

Nanomaterials and Superconductors

Research indicates that this compound can be utilized in the preparation of high-temperature superconducting materials. Its role as a precursor allows for the synthesis of copper oxide nanoparticles, which exhibit superconducting properties at elevated temperatures.

Coatings and Pigments

In industrial applications, this compound is employed in producing coatings and pigments. Its stability under various conditions makes it suitable for formulating paints that require durability and resistance to environmental factors.

Biological Applications

Biochemical Reagents

This compound plays a role in synthesizing biologically active compounds. It is utilized as a reagent in biochemical assays, aiding in the development of new drugs and therapeutic agents.

Anticancer Research

Emerging studies suggest potential applications in cancer therapy, where copper complexes exhibit cytotoxic effects on cancer cells. Research is ongoing to explore how this compound can interact with cellular components, potentially leading to reactive oxygen species (ROS) generation that may induce apoptosis in cancer cells .

Environmental Applications

Catalysis for Pollutant Degradation

Recent studies have investigated the use of copper-based catalysts, including this compound derivatives, for degrading environmental pollutants. For instance, its catalytic properties have been explored in processes aimed at breaking down antibiotic pollutants through advanced oxidation processes (AOPs) .

Case Study 1: Catalytic Efficiency

In a study examining the catalytic efficiency of this compound in esterification reactions, it was found that the compound significantly reduced reaction times compared to traditional catalysts. The reaction conditions were optimized to achieve yields exceeding 90% within hours.

Case Study 2: Anticancer Activity

Research involving this compound demonstrated its ability to induce apoptosis in specific cancer cell lines. The study highlighted its mechanism involving ROS generation, suggesting a pathway for developing novel anticancer therapies based on this compound .

Wirkmechanismus

The mechanism by which copper (II) isopropoxide exerts its effects involves several pathways:

Catalytic Activity: As a catalyst, it facilitates various organic reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reaction.

Molecular Targets and Pathways: In biological systems, it can interact with cellular components such as proteins and DNA, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This property is being explored for its potential use in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Copper (II) isopropoxide can be compared with other copper alkoxides such as copper (II) methoxide and copper (II) ethoxide:

Copper (II) Methoxide: Similar to this compound but with methanol as the alcohol component. It is less commonly used due to its higher reactivity and lower stability.

Copper (II) Ethoxide: Similar to this compound but with ethanol as the alcohol component. It has similar applications but may be preferred in reactions where ethanol is a better solvent or reactant.

Uniqueness: this compound is unique in its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.

Eigenschaften

CAS-Nummer |

23578-23-6 |

|---|---|

Molekularformel |

C6H16CuO2 |

Molekulargewicht |

183.74 g/mol |

IUPAC-Name |

copper;propan-2-ol |

InChI |

InChI=1S/2C3H8O.Cu/c2*1-3(2)4;/h2*3-4H,1-2H3; |

InChI-Schlüssel |

RRLJMAURTGJXMR-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].[Cu+2] |

Kanonische SMILES |

CC(C)O.CC(C)O.[Cu] |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.